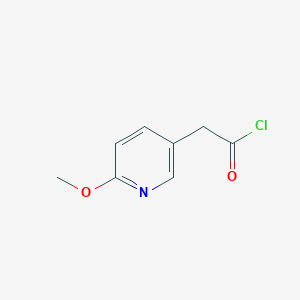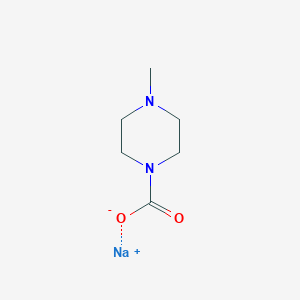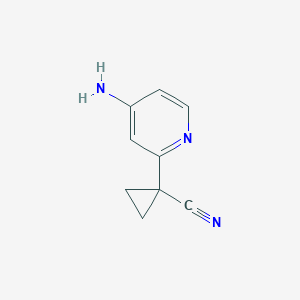
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the anthracenedione family, characterized by its anthracene core substituted with amino and phenoxy groups. Its molecular formula is C({30})H({24})N({4})O({6}), and it has a molecular weight of approximately 512.54 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to form 1,4,5,8-tetranitroanthracene.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride (SnCl(_2)) in hydrochloric acid (HCl).
Phenoxylation: The amino-substituted anthracene is then reacted with phenoxyphenol derivatives under basic conditions to introduce the phenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The amino and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and phenoxy groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,3,5,6-Tetraamino-1,4-benzoquinone
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
88600-46-8 |
|---|---|
Molekularformel |
C38H28N4O6 |
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H28N4O6/c39-27-19-29(47-25-15-7-13-23(17-25)45-21-9-3-1-4-10-21)35(41)33-31(27)38(44)34-32(37(33)43)28(40)20-30(36(34)42)48-26-16-8-14-24(18-26)46-22-11-5-2-6-12-22/h1-20H,39-42H2 |
InChI-Schlüssel |
QOXRYSFFPXGXCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C(=CC(=C5N)OC6=CC=CC(=C6)OC7=CC=CC=C7)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)







![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)



